Octanoic acid-13C4

Description

Foundational Principles of Stable Isotope Probing in Biological Systems

Stable Isotope Probing (SIP) is a technique that employs substrates enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), to trace the flow of elements through biological systems. numberanalytics.comnih.gov The core principle of SIP lies in the ability to distinguish between molecules containing the heavy isotope and their more abundant, lighter counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.com When a ¹³C-labeled substrate is introduced into a biological system, it is metabolized and its ¹³C atoms are incorporated into downstream biomolecules, such as DNA, RNA, proteins, and lipids. itrcweb.org

This labeling allows researchers to directly link metabolic function to specific microorganisms or cellular pathways. nih.govfrontiersin.org For instance, by analyzing the incorporation of ¹³C from a labeled substrate into the DNA of a microbial community, scientists can identify the specific organisms responsible for the degradation of that substrate. itrcweb.org Unlike methods that only measure metabolite concentrations, stable isotope tracing enables the quantification of pathway activities, or metabolic fluxes, providing a more dynamic and comprehensive understanding of metabolism. eurisotop.com This is crucial because changes in metabolite levels can result from either increased production or decreased consumption, and isotopic tracers allow researchers to differentiate between these two scenarios. eurisotop.com

The application of SIP extends across various fields, from environmental microbiology to human metabolic research. itrcweb.orgfrontiersin.org It provides a direct and unequivocal means to establish whether the biodegradation of a specific contaminant is occurring in an environment and can help identify the microorganisms responsible. itrcweb.org In clinical and physiological research, stable isotopes are used to study the in vivo synthesis and disposition of crucial molecules like cholesterol, phospholipids (B1166683), and triglycerides. eurisotop.com

Rationale for Employing (1,2,3,4-13C4)octanoic Acid as a Specific Metabolic Tracer

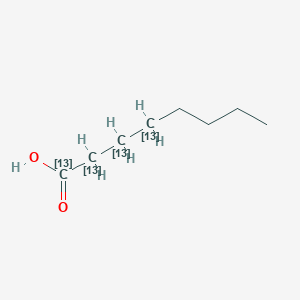

(1,2,3,4-¹³C₄)octanoic acid is a medium-chain fatty acid (MCFA) that has been synthetically labeled with four Carbon-13 atoms at the first four positions of its carbon chain. isotope.comisotope.com This specific labeling pattern and its chemical properties make it a valuable tracer for several reasons.

Firstly, octanoic acid is rapidly absorbed and transported to the liver, where it readily enters mitochondria without the need for the carnitine transport shuttle that is required for long-chain fatty acids. sci-hub.se This allows for the direct investigation of mitochondrial fatty acid oxidation (FAO). The ¹³C atoms from the tracer are released as ¹³CO₂ during oxidation, which can be measured in expired breath, providing a real-time assessment of hepatic oxidative activity. frontiersin.org

Secondly, the specific labeling at the 1, 2, 3, and 4 positions allows for the detailed tracking of the metabolic fate of the acetyl-CoA units produced during β-oxidation. As octanoic acid is broken down, it generates four molecules of acetyl-CoA. The initial acetyl-CoA molecules will be labeled with two ¹³C atoms each. This enables researchers to trace how these building blocks are utilized in the Krebs cycle and for the synthesis of other molecules. physiology.org

Furthermore, (1,2,3,4-¹³C₄)octanoic acid can be used to study fatty acid chain elongation. universiteitleiden.nlnih.gov The incorporation of the ¹³C label from the octanoic acid tracer into longer-chain fatty acids, such as decanoic acid (C10:0), dodecanoic acid (C12:0), palmitic acid (C16:0), and stearic acid (C18:0), can be observed and quantified. universiteitleiden.nlnih.gov This provides direct evidence and measurement of the extent to which MCFAs contribute to the synthesis of longer fatty acids.

The use of (1,2,3,4-¹³C₄)octanoic acid in conjunction with mass spectrometry allows for the sensitive detection and quantification of labeled metabolites. This provides a detailed picture of the dynamics of fatty acid metabolism, including oxidation rates and the contribution to the synthesis of other lipids. frontiersin.orguniversiteitleiden.nl

Evolution of 13C-Labeling Techniques in the Context of Fatty Acid Metabolism Research

The use of ¹³C-labeling in studying fatty acid metabolism has evolved significantly, driven by advancements in analytical instrumentation and a deeper understanding of metabolic pathways. Early studies often relied on tracking the incorporation of ¹³C into broader classes of biomolecules. One of the initial biomarker approaches in SIP involved the analysis of phospholipid-derived fatty acids (PLFA). nih.gov This technique allowed for the characterization of broader taxonomic groups of microorganisms involved in the metabolism of a labeled substrate. nih.gov

With the advent of more sophisticated techniques, researchers began to use DNA and RNA as biomarkers in SIP studies, known as DNA-SIP and RNA-SIP, respectively. nih.govresearchgate.net These methods offer higher phylogenetic resolution, enabling the identification of specific microbial genera or even species involved in a particular metabolic process. nih.gov RNA-SIP has the advantage of being more sensitive to short-term metabolic activity as RNA turnover is generally faster than DNA replication. nih.gov

In the context of fatty acid metabolism specifically, the development of high-resolution mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), has been transformative. researchgate.netnih.gov These technologies allow for the precise measurement of isotopic enrichment in individual fatty acids and their metabolic products. researchgate.net This has enabled detailed investigations into fatty acid synthesis, desaturation, and elongation. researchgate.netoup.com

Modern ¹³C-labeling studies in fatty acid metabolism often employ a variety of labeled precursors, including ¹³C-glucose, ¹³C-glutamine, and various ¹³C-labeled fatty acids, to trace the intricate network of carbon flow. oup.comeurisotop.com This has revealed the complex interplay between different metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the Krebs cycle, in providing the carbon backbones for fatty acid synthesis. oup.com Furthermore, advanced computational modeling is now being integrated with stable isotope tracing data to create comprehensive models of lipoprotein metabolism and fatty acid kinetics. universiteitleiden.nl These models can simulate and predict the complex dynamics of lipid transport and metabolism in vivo.

The continuous refinement of these techniques provides researchers with increasingly powerful tools to unravel the complexities of fatty acid metabolism and its role in health and disease.

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3,4-13C4)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i5+1,6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-WKHKRNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[13CH2][13CH2][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584060 | |

| Record name | (1,2,3,4-~13~C_4_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159118-65-7 | |

| Record name | (1,2,3,4-~13~C_4_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159118-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Frameworks for Investigating 1,2,3,4 13c4 Octanoic Acid Metabolism

¹³C-Metabolic Flux Analysis (¹³C-MFA) with (1,2,3,4-¹³C₄)octanoic Acid

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of metabolic reactions, or fluxes, within a biological system. frontiersin.orgd-nb.info By introducing a ¹³C-labeled substrate, such as (1,2,3,4-¹³C₄)octanoic acid, researchers can trace the path of the labeled carbon atoms through the metabolic network.

Principles of Quantitative Carbon Flux Distribution Determination

The fundamental principle of ¹³C-MFA lies in the systematic analysis of the distribution of ¹³C isotopes in metabolic intermediates and products. nih.gov When cells are cultured with a ¹³C-labeled substrate, the labeled carbons are incorporated into various metabolites through enzymatic reactions. The specific pattern of ¹³C labeling in these metabolites, known as isotopomer distributions, is directly related to the fluxes of the metabolic pathways. nih.gov

By measuring these isotopomer distributions using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, a set of algebraic equations can be constructed that relate the measured labeling patterns to the unknown intracellular fluxes. frontiersin.orgnih.gov Solving this system of equations allows for the determination of a comprehensive flux map, providing a quantitative snapshot of cellular metabolism. nih.gov

Design of Isotopic Labeling Experiments Using (1,2,3,4-¹³C₄)octanoic Acid

The design of the isotopic labeling experiment is a critical factor that dictates the precision and accuracy of the determined fluxes. nih.gov The choice of the ¹³C-labeled tracer is paramount. (1,2,3,4-¹³C₄)octanoic acid, with its four labeled carbon atoms at the beginning of the fatty acid chain, is particularly useful for tracing the initial steps of fatty acid oxidation and its subsequent entry into central carbon metabolism.

In a typical experiment, cells or organisms are cultured in a medium where the primary carbon source is replaced or supplemented with (1,2,3,4-¹³C₄)octanoic acid. nih.gov The system is allowed to reach a metabolic and isotopic steady state, after which metabolites are extracted and their labeling patterns are analyzed. researchgate.net The specific labeling pattern of (1,2,3,4-¹³C₄)octanoic acid allows for the elucidation of processes like β-oxidation, where the labeled four-carbon unit is sequentially cleaved and can be tracked into downstream pathways such as the tricarboxylic acid (TCA) cycle. nih.gov For instance, studies have used this tracer to observe its incorporation into longer-chain fatty acids through chain elongation. universiteitleiden.nl

Table 1: Example of Metabolites Labeled by (1,2,3,4-¹³C₄)octanoic Acid and Their Significance

| Labeled Metabolite | Metabolic Pathway | Significance of Labeling |

| Acetyl-CoA | Fatty Acid β-oxidation | Direct product of octanoic acid breakdown, entry point into TCA cycle. |

| Citrate (B86180) | Tricarboxylic Acid (TCA) Cycle | Indicates the entry of labeled acetyl-CoA into the TCA cycle. |

| Glutamate (B1630785) | Tricarboxylic Acid (TCA) Cycle | Labeling demonstrates the flow of carbon through the TCA cycle. researchgate.net |

| Longer-chain fatty acids (e.g., C10:0, C12:0) | Fatty Acid Elongation | Shows the utilization of the octanoic acid backbone for synthesis of other fatty acids. universiteitleiden.nl |

Computational Algorithms for Flux Estimation from Isotopomer Data

The estimation of metabolic fluxes from isotopomer data is a computationally intensive process that relies on sophisticated algorithms. psu.edu These algorithms aim to find the set of fluxes that best explains the experimentally measured isotopomer distributions. This is typically framed as a non-linear optimization problem where the objective is to minimize the difference between the measured and simulated isotopomer data. nih.govbohrium.com

Several software packages and computational frameworks, such as the Elementary Metabolite Units (EMU) framework, have been developed to facilitate this process. frontiersin.orgbohrium.com These tools take as input the metabolic network model, the tracer labeling pattern, and the experimental isotopomer data. They then employ iterative algorithms, like the Levenberg-Marquardt algorithm, to search for the optimal flux distribution. nih.gov The output is a detailed flux map, often with statistical measures of confidence for the estimated fluxes.

Qualitative Pathway Activity Assessment via ¹³C-Fingerprinting

In addition to quantitative flux analysis, the labeling patterns derived from (1,2,3,4-¹³C₄)octanoic acid can be used for a more qualitative assessment of metabolic pathway activity, often referred to as ¹³C-fingerprinting. nih.gov This approach focuses on identifying which pathways are active based on the presence or absence of label in key metabolites. nih.gov

For example, the detection of ¹³C in TCA cycle intermediates after administration of (1,2,3,4-¹³C₄)octanoic acid provides direct evidence for the oxidation of this fatty acid. nih.gov Similarly, the appearance of label in specific amino acids that are derived from TCA cycle precursors further confirms this metabolic link. nih.gov This qualitative analysis can be a rapid and effective way to understand major shifts in metabolic pathway usage under different conditions, even without the full rigor of a quantitative flux model. vanderbilt.edu

Stable Isotope-Resolved Metabolomics (SIRM) Approaches for (1,2,3,4-¹³C₄)octanoic Acid

Stable Isotope-Resolved Metabolomics (SIRM) combines the use of stable isotope tracers with advanced analytical platforms to comprehensively map the flow of metabolites through metabolic networks. nih.gov

Integration of (1,2,3,4-¹³C₄)octanoic Acid Tracing with Advanced Metabolomics Platforms

The integration of (1,2,3,4-¹³C₄)octanoic acid tracing with advanced metabolomics platforms, such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful tool for metabolic investigation. nih.goveurisotop.com These platforms can distinguish between unlabeled and ¹³C-labeled isotopologues of metabolites, allowing for a detailed reconstruction of metabolic pathways. nih.gov

When (1,2,3,4-¹³C₄)octanoic acid is introduced into a biological system, SIRM can be used to track the incorporation of the four labeled carbons into a wide array of downstream metabolites. nih.gov This provides a global view of how this fatty acid is utilized by the cell, including its entry into central carbon metabolism, its role in lipid synthesis, and its contribution to the biosynthesis of other molecules. nih.gov For example, SIRM studies have been used to trace the fate of labeled carbons from precursors into hundreds of metabolic features, revealing the interconnectedness of metabolic pathways. nih.gov

Analysis of Mass Isotopomer Distributions (MIDs) Derived from (1,2,3,4-¹³C₄)octanoic Acid

The analysis of mass isotopomer distributions (MIDs) is a powerful technique to trace the metabolic fate of (1,2,3,4-¹³C₄)octanoic acid. When this labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. Mass spectrometry (MS) is then used to measure the relative abundances of different mass isotopomers of these metabolites.

The resulting MIDs provide a wealth of information about the activity of metabolic pathways. For instance, the pattern of ¹³C labeling in fatty acids can reveal the extent of de novo synthesis versus elongation of existing fatty acids. nih.gov Specifically, the (1,2,3,4-¹³C₄)octanoic acid tracer can be used to study the process of fatty acid elongation. As the four-carbon labeled portion of the octanoic acid is incorporated into longer-chain fatty acids, the resulting mass isotopomer patterns can be analyzed to quantify the rate of this process.

Table 1: Theoretical Mass Isotopomer Distribution of Elongated Fatty Acids from (1,2,3,4-¹³C₄)octanoic Acid

| Metabolite | Number of Carbons Added | Expected Mass Shift (M+) | Relative Abundance (assuming 100% tracer incorporation) |

| Decanoic acid | 2 | +4 | High |

| Dodecanoic acid | 4 | +4 | High |

| Tetradecanoic acid | 6 | +4 | High |

| Hexadecanoic acid | 8 | +4 | High |

This table is interactive. You can sort and filter the data.

The analysis of MIDs often involves mathematical modeling, such as Mass Isotopomer Distribution Analysis (MIDA). physiology.org MIDA uses the principles of probability and statistics to calculate the enrichment of the precursor pool (in this case, acetyl-CoA derived from the tracer) and the fraction of newly synthesized molecules. physiology.org By comparing the observed MIDs to theoretically predicted distributions, researchers can gain quantitative insights into the dynamics of fatty acid metabolism. oup.comoup.com

Multicompartmental SIRM for Systemic Metabolic Elucidation

Stable Isotope Resolved Metabolomics (SIRM) combined with multicompartmental modeling provides a systems-level understanding of metabolism. nih.gov This approach recognizes that metabolic processes are not confined to a single, well-mixed pool but occur in distinct anatomical and biochemical compartments, such as the liver, adipose tissue, and skeletal muscle. tue.nlplos.orgnih.gov

When (1,2,3,4-¹³C₄)octanoic acid is introduced into the system, the labeled carbons are transported between different organs and incorporated into various metabolic pools. By measuring the time course of ¹³C enrichment in metabolites sampled from different compartments (e.g., plasma, tissue biopsies), it is possible to construct and validate multicompartmental models. tue.nlplos.orgnih.gov

These models typically consist of a series of interconnected compartments, with differential equations describing the flux of metabolites between them. The parameters of the model, which represent the rates of transport and metabolic conversion, are estimated by fitting the model's predictions to the experimental data. This approach has been successfully used with other fatty acid tracers to quantify processes such as fatty acid uptake, storage, and oxidation in different tissues. nih.gov

Table 2: Example of a Simplified Multicompartmental Model for (1,2,3,4-¹³C₄)octanoic Acid Metabolism

| Compartment | Key Metabolic Processes | Measured Metabolites |

| Plasma | Transport of octanoic acid and its metabolites | (1,2,3,4-¹³C₄)octanoic acid, ¹³C-labeled ketone bodies |

| Liver | β-oxidation, ketogenesis, fatty acid elongation | ¹³C-labeled acetyl-CoA, ¹³C-labeled ketone bodies, ¹³C-elongated fatty acids |

| Adipose Tissue | Fatty acid uptake and storage | ¹³C-labeled triacylglycerols |

| Skeletal Muscle | Fatty acid uptake and oxidation | ¹³C-labeled acetyl-CoA, exhaled ¹³CO₂ |

This table is interactive. You can sort and filter the data.

Breath Test Methodologies Incorporating ¹³C-Labeled Octanoic Acid

Breath tests offer a non-invasive means to assess in vivo metabolism. The use of ¹³C-labeled octanoic acid in breath tests has been particularly valuable for studying gastric emptying and hepatic metabolism.

Principles of ¹³CO₂ Exhalation Rate Measurement

The ¹³C-octanoic acid breath test is based on a straightforward principle: when ¹³C-octanoic acid is metabolized, the labeled carbon atoms are ultimately oxidized to ¹³CO₂, which is then exhaled in the breath. The rate of ¹³CO₂ exhalation is a direct reflection of the rate at which the labeled substrate is being absorbed and metabolized.

The test involves the administration of a standardized meal containing a known amount of ¹³C-octanoic acid. Breath samples are collected at regular intervals, and the ratio of ¹³CO₂ to ¹²CO₂ is measured using isotope ratio mass spectrometry or infrared spectroscopy. The rate of gastric emptying is the rate-limiting step in the appearance of ¹³CO₂ in the breath, making this a reliable method for its assessment.

Non-invasive Assessment of Dynamic Metabolic Functions via (1,2,3,4-¹³C₄)octanoic Acid Tracers

The ¹³C-octanoic acid breath test provides a non-invasive window into dynamic metabolic functions. By analyzing the kinetics of ¹³CO₂ exhalation, researchers can obtain valuable information about several physiological processes.

The primary application of this test is the measurement of the gastric emptying rate of solids. A delay in the appearance of ¹³CO₂ in the breath indicates delayed gastric emptying. The data from the breath test can be used to calculate various parameters, such as the gastric half-emptying time (t₁/₂) and the lag phase (t_lag), which provide quantitative measures of gastric motor function.

Furthermore, since octanoic acid is primarily metabolized in the liver, the breath test can also provide insights into hepatic metabolic function. Impaired liver function can lead to a reduced rate of ¹³CO₂ exhalation, reflecting a decreased capacity for fatty acid oxidation.

Table 3: Key Parameters Derived from the ¹³C-Octanoic Acid Breath Test

| Parameter | Description | Clinical Significance |

| t₁/₂ (half-emptying time) | The time it takes for 50% of the labeled meal to leave the stomach. | A prolonged t₁/₂ is indicative of delayed gastric emptying. |

| t_lag (lag phase) | The initial period after meal ingestion before significant gastric emptying begins. | An extended t_lag_ can also suggest impaired gastric motility. |

| Cumulative ¹³CO₂ Excretion | The total amount of ¹³CO₂ exhaled over a specific period. | Reduced cumulative excretion may indicate malabsorption or impaired hepatic metabolism. |

This table is interactive. You can sort and filter the data.

Elucidation of Fatty Acid Metabolic Pathways Using 1,2,3,4 13c4 Octanoic Acid

Medium-Chain Fatty Acid Beta-Oxidation Pathways

Beta-oxidation is the primary process by which fatty acids are catabolized to produce energy. The use of (1,2,3,4-¹³C₄)octanoic acid has provided significant insights into the mitochondrial uptake and subsequent breakdown of medium-chain fatty acids.

Tracing Mitochondrial Uptake and Initial Catabolism of (1,2,3,4-¹³C₄)octanoic Acid

Unlike long-chain fatty acids, medium-chain fatty acids like octanoic acid can enter the mitochondria independently of the carnitine shuttle system. This allows for their rapid absorption and metabolism. mdpi.com Studies utilizing (1,2,3,4-¹³C₄)octanoic acid have confirmed this efficient uptake and subsequent entry into the beta-oxidation spiral. Once inside the mitochondrial matrix, the labeled octanoic acid undergoes sequential enzymatic reactions, leading to the cleavage of two-carbon units in the form of acetyl-CoA. The ¹³C labels on the first four carbons of the octanoic acid molecule enable precise tracking of these initial catabolic steps.

Mapping Carbon Flow from (1,2,3,4-¹³C₄)octanoic Acid into Acetyl-CoA Pools

The beta-oxidation of (1,2,3,4-¹³C₄)octanoic acid results in the formation of [1,2-¹³C₂]acetyl-CoA and unlabeled acetyl-CoA. This distinct labeling pattern is instrumental in quantifying the contribution of octanoic acid to the total acetyl-CoA pool within the mitochondria. Research in rats has demonstrated that octanoate (B1194180) is a significant contributor to the acetyl-CoA pool in various tissues, with the highest oxidation rates observed in the heart and soleus muscle, followed by the liver and other skeletal muscles. physiology.orgnih.gov

An isotope-tracking untargeted metabolomics approach has been employed to map the metabolic fates of the carbon from (1,2,3,4-¹³C₄)octanoic acid. researchgate.netcloudfront.net This technique allows for the identification of various ¹³C-labeled intermediates, confirming the flow of carbon from octanoic acid into the acetyl-CoA pool and its subsequent entry into other metabolic pathways. researchgate.netcloudfront.net For instance, studies have shown that the labeled acetyl-CoA derived from (1,2,3,4-¹³C₄)octanoic acid can be recycled into cytoplasmic lipid synthesis. researchgate.net

Differential Fatty Acid Oxidation Pathways in Proliferative versus Oxidative Cell States with ¹³C-Fatty Acids

Recent research using ¹³C-labeled fatty acids has revealed that the fate of fatty acid-derived carbon differs between proliferative (e.g., cancer cells) and oxidative cells. nih.govresearchgate.net While both cell types exhibit robust fatty acid oxidation (FAO), the downstream pathways of the resulting acetyl-CoA diverge. nih.gov In proliferative cells, a significant portion of the carbon from FAO exits the canonical Tricarboxylic Acid (TCA) cycle as citrate (B86180), which is then converted to malate (B86768) in the cytosol to support anabolic processes like lipid synthesis. nih.govresearchgate.net In contrast, oxidative cells primarily utilize the acetyl-CoA for complete oxidation within the TCA cycle to generate ATP.

Ketogenic Pathway Contributions from (1,2,3,4-¹³C₄)octanoic Acid

Ketogenesis is a metabolic process that produces ketone bodies from fatty acids, primarily in the liver. (1,2,3,4-¹³C₄)octanoic acid has been instrumental in studying the contribution of medium-chain fatty acids to this pathway.

Investigation of Hepatic Ketone Body Synthesis from Octanoic Acid

The liver is the primary site of ketogenesis. mdpi.com Following its uptake by the liver, (1,2,3,4-¹³C₄)octanoic acid is rapidly converted to acetyl-CoA, which then serves as the precursor for the synthesis of ketone bodies, namely acetoacetate (B1235776) and β-hydroxybutyrate. Studies perfusing isolated livers with (1,2,3,4-¹³C₄)octanoic acid have allowed for direct measurement of the rate of ketone body production from this specific fatty acid. nih.gov

Research in mice with impaired ketogenesis has highlighted the critical role of this pathway in hepatic fatty acid metabolism. When the primary ketogenic enzyme, mitochondrial HMG-CoA synthase (HMGCS2), is deficient, the liver's ability to produce ketone bodies from fatty acids like octanoate is significantly reduced. nih.gov This demonstrates the direct link between octanoic acid oxidation and hepatic ketogenesis.

Interplay of (1,2,3,4-¹³C₄)octanoic Acid-Derived Carbon with the Tricarboxylic Acid (TCA) Cycle

The acetyl-CoA generated from the beta-oxidation of (1,2,3,4-¹³C₄)octanoic acid stands at a metabolic crossroads: it can either enter the TCA cycle for complete oxidation or be shunted towards ketogenesis. The ¹³C label allows researchers to trace the fate of the carbon atoms and understand the factors that govern this partitioning.

In the liver, a high rate of fatty acid oxidation can lead to an acetyl-CoA surplus that exceeds the capacity of the TCA cycle, thereby favoring ketogenesis. mdpi.com Studies have shown that in states of ketogenic insufficiency, there is a derangement of TCA cycle intermediates when the liver is challenged with octanoic acid. nih.gov For instance, in mice with deficient ketogenesis, perfusion with octanoic acid led to increased levels of hepatic glutamate (B1630785) (an indicator of α-ketoglutarate) and decreased levels of succinate. nih.gov This indicates a disruption in the normal flow of carbon through the TCA cycle when the ketogenic outlet is impaired.

Furthermore, research using ¹³C-labeled octanoate has helped to quantify the flux through anaplerotic pathways relative to the TCA cycle flux, providing a more complete picture of mitochondrial metabolism. physiology.org

Interactive Data Table: Fractional Contribution of ¹³C-labeled Octanoate to the Acetyl-CoA Pool (Fc2) in Different Rat Tissues

This table, based on data from studies using isotopically labeled octanoate, illustrates the varying reliance of different tissues on this medium-chain fatty acid for energy. physiology.orgnih.gov

| Tissue | Cell State | Fc2 (Mean ± SD) |

| Heart | - | 0.563 ± 0.066 |

| Liver | - | 0.367 ± 0.054 |

| Soleus Muscle | Rested | 0.565 ± 0.089 |

| Soleus Muscle | Contracted | 0.564 ± 0.096 |

| Red Gastrocnemius | Rested | 0.470 ± 0.092 |

| Red Gastrocnemius | Contracted | 0.438 ± 0.072 |

| White Gastrocnemius | Rested | 0.340 ± 0.081 |

| White Gastrocnemius | Contracted | 0.272 ± 0.065 |

Fatty Acid Elongation and De Novo Biosynthesis Tracing

The isotopically labeled medium-chain fatty acid, (1,2,3,4-¹³C₄)octanoic acid, serves as a powerful tracer for elucidating the complex pathways of fatty acid metabolism. Its labeled carbon backbone allows researchers to track its conversion into longer fatty acid chains and its integration into the body's own lipid synthesis processes.

Examination of Long-Chain Fatty Acid Elongation from (1,2,3,4-¹³C₄)octanoic Acid Precursors

Studies have demonstrated that (1,2,3,4-¹³C₄)octanoic acid can be elongated into long-chain saturated and monounsaturated fatty acids. When administered orally, the ¹³C label from the octanoic acid tracer is incorporated into a variety of longer fatty acids circulating in the plasma. This process indicates that octanoic acid can serve as a building block, or precursor, for the synthesis of these longer chains.

Research involving oral administration of (1,2,3,4-¹³C₄)octanoic acid has identified ¹³C incorporation in several plasma fatty acids. nih.govuniversiteitleiden.nl The detection of the label in these longer chains confirms that the octanoic acid backbone is being extended. nih.govuniversiteitleiden.nl For instance, one study observed that approximately 66% of the octanoic acid dose that appeared in the plasma was present in its putative elongation products. nih.gov

In a study with premature infants fed a formula containing medium-chain triglycerides, the use of a ¹³C-labeled octanoate tracer revealed significant incorporation into plasma triglycerides. nih.gov Notably, the label was detected in myristic acid (C14:0) and palmitic acid (C16:0), confirming the conversion of dietary octanoic acid into long-chain saturated fatty acids in this population. nih.gov

The table below summarizes the fatty acids that have been identified as elongation products of (1,2,3,4-¹³C₄)octanoic acid in human studies.

| Resulting Fatty Acid | Carbon Chain Length | Type | Reference |

|---|---|---|---|

| Decanoic Acid | C10:0 | Saturated | nih.gov, universiteitleiden.nl |

| Dodecanoic Acid (Lauric Acid) | C12:0 | Saturated | nih.gov, universiteitleiden.nl |

| Tetradecanoic Acid (Myristic Acid) | C14:0 | Saturated | nih.gov, nih.gov, universiteitleiden.nl |

| Hexadecanoic Acid (Palmitic Acid) | C16:0 | Saturated | nih.gov, nih.gov, universiteitleiden.nl |

| Octadecanoic Acid (Stearic Acid) | C18:0 | Saturated | nih.gov, universiteitleiden.nl |

| Oleic Acid | C18:1 | Monounsaturated | nih.gov, universiteitleiden.nl |

Inter-Organ and Inter-Tissue Specificity of (1,2,3,4-¹³C₄)octanoic Acid Utilization

The utilization of octanoic acid as an energy source varies significantly among different organs and tissues, largely correlating with their respective oxidative capacities. physiology.org Using isotopically labeled octanoate, researchers can quantify its contribution to the acetyl-CoA pool—a central hub of energy metabolism—in various tissues simultaneously.

Studies in rats using [2,4,6,8-¹³C₄]octanoate infusion have revealed a distinct hierarchy of its oxidation. The fractional contribution of the labeled octanoate to the acetyl-CoA pool was highest in the heart and soleus muscle (a highly oxidative skeletal muscle). physiology.org It was followed by the red portion of the gastrocnemius muscle, the liver, and finally the white portion of the gastrocnemius muscle, which has a lower oxidative capacity. physiology.org This demonstrates that tissues with high energy demands and a preference for fatty acid oxidation, like the heart and red muscle, are primary sites for octanoate metabolism. physiology.org

The brain is also capable of oxidizing octanoic acid. In anesthetized rats, infusion with [2,4,6,8-¹³C₄]octanoate showed that it accounted for approximately 20% of the brain's total oxidative metabolism, contributing 23% of the acetyl-CoA pool in that organ. jneurosci.org The remainder of the brain's energy was primarily derived from glucose. jneurosci.org

The liver, a central metabolic processing organ, also actively metabolizes octanoate. In liver perfusion experiments, (1,2,3,4-¹³C₄)octanoate was readily taken up and metabolized. nih.gov Studies in intact rats showed that the liver's fractional contribution of octanoate-derived acetyl-CoA was lower than that of the heart or highly oxidative muscle but still significant. physiology.orgjneurosci.org

The table below presents research findings on the tissue-specific contribution of labeled octanoate to the acetyl-CoA pool.

| Tissue | Condition | Fractional Contribution (Fc₂) | Reference |

|---|---|---|---|

| Heart | - | ~56.3% | physiology.org |

| Soleus Muscle | Rested | ~56.5% | physiology.org |

| Soleus Muscle | Contracting | ~56.4% | physiology.org |

| Red Gastrocnemius Muscle | Rested | ~47.0% | physiology.org |

| Red Gastrocnemius Muscle | Contracting | ~43.8% | physiology.org |

| Liver | - | ~36.7% - 40% | physiology.org, jneurosci.org |

| White Gastrocnemius Muscle | Rested | ~34.0% | physiology.org |

| White Gastrocnemius Muscle | Contracting | ~27.2% | physiology.org |

| Brain | - | ~22.7% | jneurosci.org |

Applications of 1,2,3,4 13c4 Octanoic Acid in Diverse Biological Systems and Physiological Contexts

Cellular and Tissue-Specific Metabolic Research

The application of (1,2,3,4-13C4)octanoic acid in in vitro and ex vivo models has been instrumental in dissecting the intricacies of fatty acid metabolism at the cellular and tissue levels.

In Vitro Studies Using (1,2,3,4-13C4)octanoic Acid in Cultured Cell Lines (e.g., Myoblasts, Embryonic Stem Cells, Pancreatic Cancer Cells, Astrocytes, E. coli)

In cultured cell lines, (1,2,3,4-13C4)octanoic acid serves as a powerful tool to investigate cellular bioenergetics and metabolic pathways.

Astrocytes: Studies have shown that astrocytes readily metabolize octanoic acid. jneurosci.orgnih.gov Using isotopically labeled octanoic acid, researchers have observed its oxidative metabolism in these brain cells, with a significant portion of the label being incorporated into glutamine. nih.gov This suggests that octanoate (B1194180) metabolism in astrocytes can support the synthesis of neurotransmitters like GABA in neurons through the supply of glutamine. nih.gov In fact, fatty acids are a preferred fuel source for astrocytes over glucose. jneurosci.org

E. coli: In the context of microbial biotechnology, (1,2,3,4-13C4)octanoic acid has been used to elucidate the biosynthetic pathways of valuable compounds. For instance, it was instrumental in studying the production of 2-hexyl-5-propylresorcinol in Escherichia coli. nih.gov By tracking the incorporation of the 13C label, researchers confirmed that this compound is synthesized through an unusual head-to-head condensation of fatty acid-derived precursors. nih.gov

While direct studies on myoblasts, embryonic stem cells, and pancreatic cancer cells using (1,2,3,4-13C4)octanoic acid are not extensively detailed in the provided search results, the principles of its application in other cell types are transferable. For example, in cancer cells, which often exhibit altered metabolism, this tracer could be used to probe fatty acid oxidation (FAO) pathways and their contribution to tumor growth and survival. eurisotop.com

Whole-Organism In Vivo Metabolic Studies

In vivo studies using (1,2,3,4-13C4)octanoic acid in animal models have been crucial for understanding the systemic effects of medium-chain fatty acid metabolism.

Assessment of Octanoate Oxidation and Metabolic Fates in Animal Models (e.g., Rats, Mice)

Animal models, primarily rats and mice, have been extensively used to study the whole-body oxidation of octanoate.

Rats: In intact rats, infusion of (1,2,3,4-13C4)octanoate has allowed for the quantification of its contribution to energy metabolism in various tissues simultaneously. physiology.orgphysiology.org These studies have confirmed that octanoate is avidly oxidized by tissues with high oxidative capacity, such as the heart and skeletal muscle. physiology.orgphysiology.org It has also been shown to cross the blood-brain barrier and contribute to brain energy metabolism. jneurosci.orgnih.gov

Mice: In mice, (1,2,3,4-13C4)octanoic acid has been used to trace the metabolic fate of octanoate in the context of specific cellular processes. For instance, in ghrelin-producing cells, it was used to demonstrate that the blockade of CB1 receptors increases the β-oxidation of octanoyl-carnitine, thereby reducing the substrate available for ghrelin acylation. nih.gov

Investigation of Systemic Metabolic Homeostasis Perturbations

(1,2,3,4-13C4)octanoic acid is a valuable tool for investigating how various physiological or pathological conditions affect metabolic homeostasis.

Studies have utilized this tracer to understand the interplay between fatty acid and glucose metabolism. For example, in patients with non-alcoholic steatohepatitis (NASH), a breath test using (1,2,3,4-13C4)octanoic acid revealed that octanoate oxidation rates were inversely correlated with fasting plasma glucose and endogenous glucose production. nih.gov This suggests a link between impaired fatty acid oxidation and glucose dysregulation in this condition.

Furthermore, in studies of ketogenesis insufficiency in the liver, (1,2,3,4-13C4)octanoate tracing showed that while the recycling of mitochondrial acetyl-CoA into cytoplasmic lipogenesis occurs, it is not increased in ketogenesis-insufficient livers. cloudfront.net This indicates complex regulatory mechanisms governing the fate of acetyl-CoA under different metabolic states.

Microbial Metabolism and Metabolic Engineering Applications

The use of (1,2,3,4-13C4)octanoic acid extends to the field of microbial metabolism and metabolic engineering.

In one notable application, this labeled compound was used to investigate the biosynthesis of the antibiotic actinonin (B1664364) and the metalloproteinase inhibitor matlystatin in Streptomyces and Actinomadura species. d-nb.inforesearchgate.net By feeding the bacteria with (1,2,3,4-13C4)octanoic acid and analyzing the resulting products, researchers were able to confirm that the N-hydroxy-2-pentyl-succinamic acid "warhead" of these molecules is generated from octanoic acid via a modified ethylmalonyl-CoA pathway. researchgate.net

This type of research is crucial for understanding and potentially manipulating the biosynthetic pathways of valuable natural products in microorganisms for industrial and pharmaceutical purposes.

Data Tables

Table 1: Fractional Contribution of (1,2,3,4-13C4)octanoate to Acetyl-CoA Pool in Different Rat Tissues

| Tissue | Fractional Contribution (%) | Reference |

| Heart | 56.3 | physiology.org |

| Liver | 36.7 | physiology.org |

| Soleus Muscle (rested) | 56.5 | physiology.org |

| Red Gastrocnemius (rested) | 47.0 | physiology.org |

| White Gastrocnemius (rested) | 34.0 | physiology.org |

| Brain | 23.0 | jneurosci.org |

Elucidating Metabolic Responses of Microorganisms to Octanoic Acid Stress

Octanoic acid, while a valuable chemical feedstock, is toxic to many microorganisms, limiting its own biological production. researchgate.netmdpi.com Understanding how microbes respond to octanoic acid-induced stress is crucial for developing robust industrial strains. The use of stable isotope tracers is central to this effort.

In the bacterium Escherichia coli, which is often engineered for chemical production, exposure to octanoic acid triggers significant metabolic changes. nih.gov ¹³C-Metabolic Flux Analysis has been employed to precisely quantify these changes. researchgate.netnih.gov Studies using ¹³C-labeled glucose revealed that octanoic acid stress alters the flow of carbon through central metabolism. nih.gov Specifically, the flux through the tricarboxylic acid (TCA) cycle and pathways leading to CO₂ production is reduced. nih.gov Concurrently, there is a notable increase in the production of acetate (B1210297), an unwanted byproduct that diverts carbon away from the desired product. vanderbilt.edunih.gov This metabolic shift is hypothesized to be a result of membrane disruption and changes in the regulation of key enzymes like pyruvate (B1213749) dehydrogenase. nih.gov

In yeast, such as Saccharomyces cerevisiae, octanoic acid stress also elicits complex responses. The toxicity is known to disrupt cell membrane integrity, leading to the leakage of essential intracellular components. nih.goviastate.edu Transcriptomic and physiological analyses show that in response to octanoic acid, yeast cells downregulate processes like ribosome biogenesis and amino acid metabolism to conserve resources. mdpi.com Different strains exhibit unique tolerance mechanisms; for instance, some adapt by remodeling the lipid composition of their cell membranes, such as by increasing the proportion of oleic acid, which enhances membrane integrity. mdpi.comnih.govresearchgate.net While many of these yeast studies focus on transcriptomics or lipid profiles, the principles of using isotopic tracers to follow the fate of octanoic acid, as demonstrated in bacteria, are directly applicable to dissecting these complex metabolic adjustments. nih.gov

Guiding Metabolic Engineering Strategies for Bioproduction Improvement

The detailed metabolic insights gained from tracer studies using compounds like (1,2,3,4-¹³C₄)octanoic acid are not merely academic; they provide actionable information for metabolic engineers. vanderbilt.edu By pinpointing metabolic bottlenecks, identifying wasteful byproduct pathways, and understanding stress responses, researchers can rationally design strategies to improve the production of valuable chemicals. vanderbilt.eduresearchgate.net

A prime example comes directly from the stress analysis in E. coli. The discovery, via ¹³C-MFA, that octanoic acid stress shunts carbon toward acetate production immediately suggests an engineering solution. vanderbilt.edunih.gov Based on these findings, strategies to divert carbon flux away from acetate formation have been proposed as a direct means to enhance the yield and final titer of the target bioproduct. vanderbilt.edu This involves genetically modifying the organism to knockout or downregulate the enzymes responsible for acetate synthesis.

Furthermore, understanding the cellular mechanisms of tolerance guides other engineering approaches. Since octanoic acid toxicity is often linked to membrane damage, enhancing membrane robustness is a key strategy. nih.govbohrium.com In Saccharomyces cerevisiae, it was found that increasing the cellular content of oleic acid significantly improved tolerance to octanoic acid by enhancing membrane integrity. nih.govresearchgate.net This was achieved by engineering the enzyme acetyl-CoA carboxylase (Acc1) to be more active. researchgate.net Another successful strategy in yeast involved remodeling the distribution of membrane phospholipids (B1166683) by overexpressing the regulators Lem3 and Sfk1, which increased membrane potential and integrity, thereby boosting tolerance to several medium-chain fatty acids. mdpi.combohrium.com These engineering successes, which address the toxicity issues revealed by stress-response studies, create more robust microbial chassis for bioproduction.

Research on Metabolic Dysregulation and Disease States Utilizing 1,2,3,4 13c4 Octanoic Acid

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

NAFLD is a condition characterized by the accumulation of fat in the liver, which can progress to a more severe form, non-alcoholic steatohepatitis (NASH), involving inflammation and liver cell damage. Mitochondrial dysfunction is considered a key factor in the pathogenesis of NAFLD and NASH.

The 13C-octanoic acid breath test is a non-invasive method used to evaluate hepatic mitochondrial β-oxidation. springermedizin.de After oral administration, (1,2,3,4-13C4)octanoic acid is rapidly absorbed from the intestine and transported to the liver via the portal venous system. springermedizin.de Within the liver mitochondria, it undergoes β-oxidation, leading to the production of 13CO2, which is then exhaled in the breath. The rate of 13CO2 exhalation provides a measure of the liver's capacity to oxidize medium-chain fatty acids, reflecting mitochondrial function. frontiersin.orgresearchgate.net

Studies have utilized this breath test to investigate mitochondrial function in patients with NAFLD and NASH. The test is seen as a promising tool for differentiating patients with NASH from those with simple steatosis (NAFL), as patients with NAFL tend to have similar test results to healthy controls. springermedizin.de This non-invasive approach offers a potential alternative to liver biopsy for diagnosing and monitoring the progression of NAFLD. springermedizin.de

Research has demonstrated a significant relationship between octanoate (B1194180) oxidation and key aspects of glucose metabolism and liver fat content in individuals with NAFLD. nih.gov In a study involving patients with suspected NAFLD, lower levels of octanoate oxidation were associated with indicators of hepatic insulin (B600854) resistance, such as higher fasting endogenous glucose production (EGP) and elevated fasting plasma glucose concentrations. nih.gov

| Research Area | Key Findings | Primary Outcome Measures | Patient Population |

|---|---|---|---|

| Hepatic Mitochondrial Oxidation in NAFLD/NASH | The 13C-octanoic acid breath test is a non-invasive method to assess mitochondrial β-oxidation. springermedizin.de It shows promise in differentiating NASH from simple steatosis. springermedizin.de | Rate of 13CO2 exhalation. | Patients with suspected NAFLD and histologically proven NASH. nih.govresearchgate.net |

| Correlation with Glucose Metabolism | Lower octanoate oxidation is linked to higher fasting plasma glucose and endogenous glucose production (EGP), indicating a connection to hepatic insulin resistance. nih.gov | Fasting plasma glucose, EGP, HbA1c. nih.gov | Patients with suspected NAFLD. nih.gov |

| Correlation with Hepatic Steatosis | Increased octanoate oxidation tends to correlate with reduced hepatic steatosis. nih.gov | Liver fat content measured by imaging or biopsy. nih.gov | Patients with suspected NAFLD. nih.gov |

| Changes with Intervention | Improvements in liver disease state, such as reduced steatosis, were associated with an increase in octanoate oxidation. nih.gov | Changes in octanoate oxidation, EGP, and steatosis over time. nih.gov | Patients with NASH undergoing lifestyle treatment or standardized care. nih.gov |

Inherited Disorders of Fatty Acid Oxidation

Inherited disorders of fatty acid oxidation (FAOD) are a group of genetic metabolic disorders where the body is unable to break down fatty acids to produce energy. This is due to a deficiency in the enzymes required for the β-oxidation process.

In individuals with long-chain fatty acid β-oxidation (lcFAO) disorders, medium-chain triglycerides (MCTs) are often recommended as a therapeutic approach. The rationale is that medium-chain fatty acids like octanoic acid can be utilized as an energy source, bypassing the defective enzymatic step in the lcFAO pathway. nih.gov

(1,2,3,4-13C4)octanoic acid, administered as glyceryl tri[1,2,3,4-13C4]-octanoate, is used as a tracer to explore the metabolic fate of MCTs in vivo. nih.gov Studies in healthy individuals have aimed to quantify the oxidation of MCTs and determine the extent to which they are converted to long-chain fatty acids through elongation. nih.gov

Research has shown that a significant portion of administered MCT is oxidized to CO2. nih.gov One study found that when MCT was the sole energy source, approximately 42% was converted to CO2, and this increased to 62% when combined with carbohydrates and proteins. nih.gov Importantly, these studies also revealed that less than 1% of the 13C-label from the octanoate tracer was incorporated into long-chain fatty acids in the plasma, suggesting that chain elongation is not a major metabolic fate for MCTs in resting healthy individuals. nih.gov This finding is crucial for the management of lcFAO disorders, as it indicates that MCT treatment is unlikely to result in a significant accumulation of the problematic long-chain fatty acids. nih.gov

| Disorder Category | Tracer Used | Research Question | Key Findings |

|---|---|---|---|

| Long-chain fatty acid β-oxidation (lcFAO) disorders | glyceryl tri[1,2,3,4-13C4]-octanoate | To determine the metabolic fate of medium-chain triglycerides (MCTs) in healthy individuals as a model for their use in lcFAO disorders. nih.gov | A significant portion of MCTs is oxidized for energy. nih.gov |

| Long-chain fatty acid β-oxidation (lcFAO) disorders | glyceryl tri[1,2,3,4-13C4]-octanoate | To quantify the extent of MCT oxidation. nih.gov | Approximately 42% of MCTs were oxidized when given alone, and 62% when combined with carbohydrates and proteins. nih.gov |

| Long-chain fatty acid β-oxidation (lcFAO) disorders | glyceryl tri[1,2,3,4-13C4]-octanoate | To assess the degree of chain-elongation of medium-chain fatty acids to long-chain fatty acids. nih.gov | Less than 1% of the 13C-label was incorporated into long-chain fatty acids in plasma, suggesting minimal elongation. nih.gov |

Cancer Metabolism Studies

Cancer cells exhibit altered metabolism, a phenomenon known as metabolic reprogramming, to support their rapid growth and proliferation. This includes changes in how they utilize various fuel sources, such as glucose, glutamine, and fatty acids.

Stable isotope tracers, including 13C-labeled fatty acids, are instrumental in elucidating the metabolic pathways that are differentially activated in cancer cells. nih.gov While much of the research has focused on 13C-glucose and 13C-glutamine, the role of fatty acid oxidation in cancer is an area of growing interest.

A study on U87MG glioblastoma cells specifically investigated the metabolic effects of octanoic acid (C8) and decanoic acid (C10). frontiersin.org Using a metabolomics approach, this research revealed that octanoic acid primarily influenced mitochondrial metabolism, leading to an increased production of ketone bodies. frontiersin.org This suggests that in these cancer cells, octanoic acid can be readily oxidized. In contrast, decanoic acid was found to stimulate fatty acid synthesis. frontiersin.org

More broadly, tracing studies with 13C-labeled fatty acids in various cancer cell types have shown that fatty acid oxidation is a robust process in both proliferating and non-proliferating cancer cells. nih.gov The fate of the acetyl-CoA produced from this oxidation, however, can differ. In some cancer cells, a significant portion of the carbon derived from fatty acid oxidation exits the canonical TCA cycle as citrate (B86180), which can then be used for biosynthetic processes like lipid synthesis in the cytosol. nih.govnih.gov This highlights the dual role of fatty acid oxidation in cancer cells, providing not only energy but also building blocks for new cellular components.

The use of (1,2,3,4-13C4)octanoic acid and other labeled fatty acids allows researchers to map these metabolic fluxes and identify potential therapeutic targets within the reprogrammed metabolic networks of cancer cells.

| Cancer Type/Cell Line | Tracer Used | Metabolic Pathway Investigated | Key Findings |

|---|---|---|---|

| U87MG Glioblastoma Cells | Octanoic Acid (C8) | Mitochondrial metabolism and ketone body production. frontiersin.org | Octanoic acid addition primarily affected mitochondrial metabolism, resulting in increased ketone body synthesis. frontiersin.org |

| U87MG Glioblastoma Cells | Decanoic Acid (C10) | Fatty acid synthesis. frontiersin.org | Decanoic acid stimulated the synthesis of fatty acids in the cytosol. frontiersin.org |

| Proliferating Cancer Cells (General) | 13C-labeled long-chain fatty acids | Fatty acid oxidation (FAO) and downstream TCA cycle fate. nih.govnih.gov | FAO is a robust process. A significant portion of carbon from FAO can exit the TCA cycle as citrate to be used for biosynthesis. nih.govnih.gov |

| Cancer Cells (General) | 13C-labeled fatty acids | Fuel source preference and metabolic reprogramming. | Fatty acid oxidation serves both catabolic (energy) and anabolic (biosynthesis) needs of cancer cells. nih.gov |

Based on a comprehensive search of available scientific literature, there is no research focused on the use of the specific chemical compound (1,2,3,4-13C4)octanoic acid to investigate the effects of ketogenic interventions on tumor metabolism.

The performed searches for research articles and studies utilizing "(1,2,3,4-13C4)octanoic acid" in the context of cancer metabolism, metabolic dysregulation, and ketogenic diets did not yield any relevant results. This specific isotopically labeled form of octanoic acid appears to be primarily used as an internal standard in analytical chemistry for the detection of per- and polyfluoroalkyl substances (PFAS), rather than as a metabolic tracer in biological or medical research concerning tumor metabolism.

Therefore, it is not possible to generate an article with detailed research findings and data tables on this subject as the foundational scientific data does not exist in the public domain.

Advanced Analytical and Computational Considerations for 1,2,3,4 13c4 Octanoic Acid Research

Mass Spectrometry Platforms for Isotopic Enrichment Analysis

Mass spectrometry (MS) is a cornerstone technique for isotopic enrichment analysis due to its high sensitivity and ability to differentiate between isotopologues. nih.govnih.gov The choice of MS platform is contingent on the specific research question, the molecular form of the analyte, and the required level of precision.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For fatty acids like octanoic acid, which have low volatility, derivatization is a necessary step to convert them into more volatile forms suitable for GC analysis. restek.comgcms.cz This process not only enhances volatility but also improves chromatographic peak shape and sensitivity. restek.com

Common derivatization methods for fatty acids include esterification to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (TMS) esters. restek.com For instance, esterification can be achieved using BF₃-methanol, while silylation often employs reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com

Once derivatized, the ¹³C-labeled octanoic acid and its metabolites can be separated by GC and detected by MS. The mass spectrometer allows for the determination of the isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecular ions and their fragments. Negative chemical ionization (NCI) GC-MS, particularly with pentafluorobenzyl bromide (PFBBr) derivatization, is noted for its high sensitivity in detecting isotopomer enrichment. nih.govnih.gov

Table 1: Comparison of Derivatization Reagents for GC-MS Analysis of Fatty Acids

| Derivatization Reagent | Target Functional Group | Derivative Formed | Key Advantages |

| BF₃-methanol | Carboxylic acid | Fatty Acid Methyl Ester (FAME) | Selective for carboxylic acids, mild reaction conditions. restek.com |

| BSTFA/MSTFA | Carboxylic acid, hydroxyl, amine | Trimethylsilyl (TMS) ester | Can derivatize multiple functional groups. restek.com |

| PFBBr | Carboxylic acid | Pentafluorobenzyl ester | High sensitivity in NCI mode, produces unfragmented molecular ions. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a versatile platform for analyzing a wide range of metabolites without the need for derivatization, which is often a requirement for GC-MS. nih.gov This is particularly advantageous for studying the metabolism of (1,2,3,4-¹³C₄)octanoic acid, as it allows for the direct analysis of the intact fatty acid and its non-volatile metabolites in complex biological matrices. nih.govprinceton.edu

LC-MS methods, especially when coupled with high-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) analyzers, provide excellent sensitivity and selectivity for quantifying ¹³C-labeled species. nih.govprinceton.edu Reversed-phase chromatography is commonly employed for the separation of fatty acids and related metabolites. nih.govprinceton.edu The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of quantification. rsc.org LC-MS is capable of quantitating the molecular ion peaks for all labeled forms of a fatty acid, enabling detailed analysis of mass isotopomer distributions. nih.govprinceton.edu

Table 2: Key Features of LC-MS for ¹³C-Labeled Fatty Acid Analysis

| Feature | Description |

| Direct Analysis | No derivatization required for many fatty acids and their metabolites. nih.gov |

| Versatility | Applicable to a broad range of metabolites with varying polarities. |

| High Sensitivity | Enables the detection of low-abundance isotopologues. nih.gov |

| High Resolution | Allows for accurate mass measurements and confident identification of compounds. nih.govprinceton.edu |

| Quantitative Accuracy | Precise determination of isotopic enrichment and concentration. nih.govprinceton.eduresearchgate.net |

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of isotope ratios, particularly in the context of ¹³C-breath tests. oup.comphysiology.orgnih.gov The [¹³C]octanoic acid breath test is a non-invasive method used to assess the rate of gastric emptying. oup.comnih.goveuropeanreview.org

In this test, a subject ingests a meal containing [¹³C]octanoic acid. As the meal is emptied from the stomach and the octanoic acid is absorbed and metabolized in the liver, ¹³CO₂ is produced and subsequently exhaled. nih.govdigestivehealth.org.au Breath samples are collected at regular intervals, and the ratio of ¹³CO₂ to ¹²CO₂ is measured by IRMS. nih.gov The time course of ¹³CO₂ exhalation provides a dynamic measure of the gastric emptying rate. oup.comnih.gov While IRMS is highly sensitive and accurate, alternative methods such as isotope-selective nondispersive infrared spectrometry (IRIS) have also been evaluated for this application. oup.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules. In the context of metabolic studies with isotopically labeled compounds, NMR is invaluable for determining the specific positions of the labels within a molecule.

¹³C-NMR spectroscopy is particularly well-suited for tracing the metabolic fate of ¹³C-labeled substrates like (1,2,3,4-¹³C₄)octanoic acid. nih.gov By analyzing the ¹³C-NMR spectrum of metabolites, researchers can identify which carbon atoms are enriched with ¹³C, providing direct evidence of metabolic pathways. libretexts.org

Bioinformatics and Computational Modeling for Metabolic Network Reconstruction

The data generated from isotopic tracer studies with (1,2,3,4-¹³C₄)octanoic acid are often complex, requiring sophisticated bioinformatics and computational tools for interpretation. These approaches are essential for reconstructing metabolic networks and quantifying metabolic fluxes.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a computational method that uses the isotopic labeling patterns of metabolites to calculate the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.comisotope.com The process involves several key steps:

Metabolic Model Definition: A stoichiometric model of the relevant metabolic pathways is constructed.

Isotope Labeling Experiment: Cells or organisms are cultured with a ¹³C-labeled substrate, such as (1,2,3,4-¹³C₄)octanoic acid.

Mass Isotopomer Distribution (MID) Measurement: The isotopic enrichment of key metabolites is measured using MS or NMR.

Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explain the experimentally measured MIDs. nih.gov

By applying ¹³C-MFA, researchers can gain a quantitative understanding of how cells utilize octanoic acid and how metabolic pathways are regulated under different conditions. nih.govfrontiersin.org This approach provides a systems-level view of metabolism that is not achievable with traditional biochemical methods alone. biorxiv.org

Development and Validation of Metabolic Network Models

The foundation of any ¹³C-metabolic flux analysis (¹³C-MFA) study is the metabolic network model, a comprehensive map of biochemical reactions and atom transitions relevant to the metabolism of the tracer.

Model Development: The development of a network model for a (1,2,3,4-13C4)octanoic acid tracer experiment begins with defining the scope of metabolism to be investigated. For octanoic acid, this primarily includes fatty acid β-oxidation and the tricarboxylic acid (TCA) cycle. The model must contain:

Stoichiometric Reactions: A balanced list of all relevant biochemical reactions, including the enzymes that catalyze them and the cellular compartments in which they occur.

Atom Mappings: A detailed account of how carbon atoms are rearranged in each reaction. For (1,2,3,4-¹³C₄)octanoic acid, the model must accurately trace the four labeled carbons as the fatty acid is sequentially cleaved into two-carbon acetyl-CoA units. The first acetyl-CoA molecule will be labeled at both carbons ([1,2-¹³C₂]acetyl-CoA), the second will also be doubly labeled, and the remaining four-carbon butyryl-CoA will be unlabeled. These labeled acetyl-CoA units then enter the TCA cycle, and the model tracks their incorporation into citrate (B86180), glutamate (B1630785), and other downstream metabolites.

Cellular Compartments: The model must distinguish between mitochondrial and cytosolic reactions, as this is critical for understanding fatty acid metabolism.

Measured Fluxes: Inputs for the model include experimentally measured rates, such as the uptake rate of octanoic acid and the secretion rates of any metabolic byproducts.

Model Validation: Validation ensures the model accurately reflects the biological system. This is an iterative process involving:

Goodness-of-Fit Analysis: The fluxes calculated by the model are used to simulate the expected labeling patterns of measured metabolites. These simulated patterns are then compared to the actual experimental data. A statistically acceptable fit, often assessed by a chi-squared test, indicates that the model structure is consistent with the observed data.

Sensitivity Analysis: This analysis determines how sensitive the calculated fluxes are to small changes in the experimental measurements. Robust flux estimations should not fluctuate dramatically with minor variations in the input data.

Identifiability Analysis: This ensures that a unique flux value can be determined for each reaction in the model. Some reactions may not carry significant flux under certain experimental conditions or may be part of pathways that are structurally impossible to resolve with the chosen tracer, making their fluxes non-identifiable.

A study investigating octanoate (B1194180) oxidation in rat tissues using [2,4,6,8-¹³C₄]octanoate provides a practical example. Although the labeling differs from (1,2,3,4-¹³C₄)octanoic acid, the modeling principles are identical. The researchers developed a model of β-oxidation and the TCA cycle to calculate the fractional contribution of octanoate to the acetyl-CoA pool in heart, liver, and skeletal muscle. physiology.orgnih.gov The validation of their model was confirmed by the consistency of their findings with the known oxidative capacities of these tissues. physiology.orgnih.gov

{

"headers": ["Parameter", "Description", "Relevance to (1,2,3,4-13C4)octanoic Acid Model"],

"rows": [

["Reaction Stoichiometry", "Balanced chemical equations for all metabolic reactions.", "Defines the pathways for β-oxidation of labeled octanoate and subsequent metabolism of [1,2-13C2]acetyl-CoA in the TCA cycle."],

["Atom Transitions", "Mapping of each carbon atom from substrate to product for all reactions.", "Crucial for predicting how the 13C labels from the tracer are distributed throughout the metabolic network."],

["Compartmentation", "Assignment of reactions to specific cellular locations (e.g., mitochondria, cytosol).", "Essential for accurately modeling fatty acid transport and oxidation, which occur primarily in the mitochondria."],

["External Flux Rates", "Measured uptake and secretion rates of metabolites.", "Provides constraints for the model, anchoring the internal calculated fluxes to experimental reality."],

["Goodness-of-Fit", "Statistical comparison of model-predicted labeling patterns with measured data.", "Validates that the proposed network structure and calculated fluxes are consistent with the experimental evidence."]

]

}Software Tools for Metabolic Flux Calculation and Data Interpretation

Calculating metabolic fluxes from ¹³C tracer data involves solving complex systems of algebraic equations and is computationally intensive. Several specialized software packages have been developed to handle these tasks, hiding the mathematical complexity from the user and providing a streamlined workflow. github.com

These software tools typically require two main inputs:

A file defining the metabolic network model, including reactions and atom mappings.

A file containing the experimental data, such as isotopic labeling measurements from mass spectrometry and measured external rates.

The output generally includes the best-fit flux map, confidence intervals for each flux, and a statistical assessment of the fit.

Key Software Packages:

13CFLUX2: A high-performance software suite designed for large-scale and high-throughput ¹³C-MFA applications. oup.com It uses a specialized language, FluxML, to define metabolic and isotopic networks and supports parallel computing to accelerate complex calculations. oup.com Its flexibility would allow for the construction of a detailed model of fatty acid oxidation to analyze data from a (1,2,3,4-¹³C₄)octanoic acid experiment.

METRAN: A software tool based on the Elementary Metabolite Units (EMU) framework, which significantly simplifies the computational complexity of ¹³C-MFA. mit.edunih.gov This approach breaks down large metabolic networks into smaller, computationally manageable components, making it efficient for analyzing complex biological systems. mit.edunih.gov

INCA (Isotopomer Network Compartmental Analysis): An open-source, MATLAB-based software package that provides a comprehensive environment for ¹³C-MFA, including model construction, flux estimation, statistical analysis, and experimental design.

WUFlux: An open-source platform with a graphical user interface designed to be user-friendly, particularly for new learners. bohrium.com It provides templates for various metabolic networks that users can modify, simplifying the process of setting up a ¹³C-MFA model for organisms with different metabolic capabilities. bohrium.com

The choice of software often depends on the complexity of the metabolic model, the scale of the dataset, and the user's programming expertise. For a study involving (1,2,3,4-¹³C₄)octanoic acid, any of these tools could be used to construct the β-oxidation and TCA cycle model and estimate the corresponding metabolic fluxes.

{

"headers": ["Software Tool", "Core Framework/Language", "Key Features", "Application to (1,2,3,4-13C4)octanoic Acid Analysis"],

"rows": [

["13CFLUX2", "C++, FluxML", "High-performance, scalable for large networks, supports parallel computing.", "Suitable for complex, multi-compartment models of fatty acid metabolism in large-scale studies."],

["METRAN", "MATLAB, EMU Framework", "Computationally efficient, simplifies complex networks, robust statistical analysis.", "Efficiently calculates fluxes in the core pathways of octanoate oxidation (β-oxidation, TCA cycle)."],

["INCA", "MATLAB", "Integrated environment for model building, flux estimation, and experimental design.", "Provides a unified platform to design the tracer experiment, build the model, and analyze the resulting data."],

["WUFlux", "MATLAB (GUI)", "User-friendly interface, provides model templates, integrated data correction.", "Accessible for researchers with limited programming experience to model octanoate metabolism."]

]

}Statistical Approaches for Tracer Data Analysis (e.g., Bayesian Hierarchical Analysis)

Standard ¹³C-MFA provides a single best-fit solution for metabolic fluxes, along with confidence intervals calculated based on assumptions of normally distributed errors. However, Bayesian statistical methods offer a powerful alternative for analyzing tracer data, providing a more comprehensive understanding of flux uncertainty and relationships.

Bayesian Inference in ¹³C-MFA: Instead of finding a single best-fit flux distribution, a Bayesian approach calculates the posterior probability distribution for each flux. This distribution represents the probability of any given flux value being the true value, given the experimental data and a set of prior beliefs (prior probability distribution).

Advantages of a Bayesian Approach:

Comprehensive Uncertainty Quantification: It provides a full probability distribution for each flux, offering a more complete picture of its uncertainty than a simple confidence interval.

Analysis of Flux Correlations: It can reveal correlations between different fluxes. For instance, it could show that an increase in the rate of β-oxidation is strongly associated with a decrease in a competing pathway. In a study on granulocyte metabolism, Bayesian analysis revealed that flux estimates were strongly interrelated, falling along a single line in some cases, which allowed for a more profound analysis of coordinated metabolic changes. biorxiv.org

Formal Incorporation of Prior Knowledge: Existing knowledge about a metabolic system (e.g., a reaction is known to be irreversible) can be formally incorporated into the analysis as a prior.

Model Comparison: Bayesian methods can be used to compare different metabolic model structures and determine which is most supported by the data.

Bayesian Hierarchical Analysis: This advanced approach is particularly useful when analyzing data from multiple experiments or different conditions. A hierarchical model assumes that while the fluxes in each experiment are different, they are all drawn from a common underlying distribution. This allows the model to "borrow strength" across experiments, improving the precision of flux estimates, especially when data from a single experiment is limited.

For a study using (1,2,3,4-¹³C₄)octanoic acid to compare fatty acid metabolism in healthy versus diseased states, a Bayesian hierarchical analysis would be ideal. It would not only estimate the flux distributions for each state but also quantify the probability that the observed differences are due to a real biological effect rather than experimental uncertainty alone. biorxiv.org A recent study on granulocyte metabolism, while using glucose tracers, effectively demonstrated this by using a Bayesian framework to quantify metabolic adjustments in response to phagocytic stimulation, revealing a reversal in the direction of the non-oxidative pentose (B10789219) phosphate (B84403) pathway. nih.govdntb.gov.ua This same statistical principle could be applied to pinpoint changes in octanoate oxidation pathways under different physiological conditions.

{

"headers": ["Statistical Method", "Description", "Advantage for (1,2,3,4-13C4)octanoic Acid Data"],

"rows": [

["Frequentist (e.g., Chi-squared minimization)", "Finds the single set of flux values that best fits the data.", "Provides a point estimate of fluxes and confidence intervals; computationally straightforward."],

["Bayesian Inference", "Calculates the full probability distribution for each flux value.", "Offers a more complete representation of flux uncertainty and allows for the analysis of correlations between different metabolic pathways."],

["Bayesian Hierarchical Analysis", "Models data from multiple experiments simultaneously, assuming parameters are drawn from a common distribution.", "Improves the precision of flux estimates when comparing different conditions (e.g., control vs. treatment) and formally quantifies the evidence for differences between groups."]

]

}Future Directions and Emerging Research Avenues in 1,2,3,4 13c4 Octanoic Acid Research

Integration of (1,2,3,4-13C4)octanoic Acid Tracing with Multi-Omics Data

A significant emerging trend in biomedical research is the integration of multiple "omics" datasets to create a holistic view of biological systems. nih.gov This multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to unravel complex biological mechanisms. nih.govnih.gov Isotope tracers like (1,2,3,4-¹³C₄)octanoic acid are critical for adding a functional dimension—metabolic flux—to these integrated analyses.

By tracing the journey of the ¹³C-labeled carbons from octanoic acid through various metabolic pathways, researchers can quantify the rate of fatty acid oxidation, its incorporation into complex lipids, and its contribution to the tricarboxylic acid (TCA) cycle. nih.gov This metabolic flux data provides a real-time snapshot of cellular activity that cannot be inferred from static omics data alone. For instance, integrating (1,2,3,4-¹³C₄)octanoic acid tracing with RNA-seq (transcriptomics) and proteomics can reveal how changes in gene and protein expression directly impact the functional output of fatty acid metabolism. mdpi.com This approach can identify key regulatory nodes and potential therapeutic targets in metabolic diseases. mdpi.com

Table 1: Synergistic Insights from Multi-Omics Integration with (1,2,3,4-¹³C₄)octanoic Acid Tracing

| Omics Layer | Type of Data Provided | Integrated Insights with (1,2,3,4-¹³C₄)octanoic Acid Tracing |

|---|---|---|

| Genomics | DNA sequence, genetic variants (SNPs) | Correlation of genetic predispositions with specific fatty acid metabolic phenotypes (e.g., altered beta-oxidation rates). |

| Transcriptomics | Gene expression levels (mRNA) | Understanding how gene expression changes (e.g., of metabolic enzymes) translate into functional metabolic flux. |

| Proteomics | Protein abundance and post-translational modifications | Linking the quantity of metabolic enzymes and their modifications to the actual metabolic activity and pathway utilization. |

| Metabolomics | Static concentrations of metabolites | Moving beyond static metabolite pools to understand the dynamic flow (flux) of carbons from octanoic acid into these pools. |

This integrated approach promises a more comprehensive understanding of how genetic and environmental factors influence metabolic health and disease. nih.gov

Development of Novel High-Resolution Isotopic Analytical Techniques

The ability to accurately trace the fate of (1,2,3,4-¹³C₄)octanoic acid depends heavily on the analytical technologies used to detect and quantify the ¹³C label in various metabolites. Ongoing advancements in high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pushing the boundaries of isotope tracing studies. nih.govacs.org